2-Iodo-benzo[b]thiophene
Overview
Description
“2-Iodo-benzo[b]thiophene” is a chemical compound with the empirical formula C8H5IS . It is a derivative of benzothiophene, an aromatic organic compound that has a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
There are several methods for synthesizing benzothiophene derivatives. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Another method involves the reaction of substituted buta-1-enes with potassium sulfide . A metal-free synthesis of 2-substituted benzo[b]thiophenes from 2-haloalkynyl (hetero)arenes has also been reported .
Molecular Structure Analysis
The molecular weight of “2-Iodo-benzo[b]thiophene” is 260.09 . The structure of benzothiophene, the parent compound of “2-Iodo-benzo[b]thiophene”, consists of a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in direct C-H arylation . In addition, a transition-metal-free synthesis of thiophenes from 1,4-diaryl-1,3-dienes has been reported .
Physical And Chemical Properties Analysis
“2-Iodo-benzo[b]thiophene” is a solid with a melting point of 58-63 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
- Articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Antioxidant Activity
- Some thiophene derivatives have shown significant antioxidant capacities .
- For example, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene have shown high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
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Pharmacological Properties
- Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
- They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Antimicrobial Activity
- Thiophene derivatives show high antimicrobial activity against various microbial infections .
- For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene were found to have potentials to be used as antifungal agents against current fungal diseases .
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene, 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene displayed high antibacterial activity against S. aureus .
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Synthesis of New Drug Candidates
- Heteroaromatic compounds, including thiophene derivatives, have very important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties .
- They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years .
- For example, Raloxifene, whose commercial brand name is Evista, is used for the treatment of breast cancer .
Safety And Hazards
Future Directions
Future research could focus on developing more efficient synthesis methods for “2-Iodo-benzo[b]thiophene” and its derivatives. For instance, an approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported . Additionally, the development of Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been successfully developed .
properties
IUPAC Name |
2-iodo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFWDHWACGQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466982 | |
Record name | 2-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-benzo[b]thiophene | |
CAS RN |
36748-89-7 | |
Record name | 2-Iodobenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36748-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36748-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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